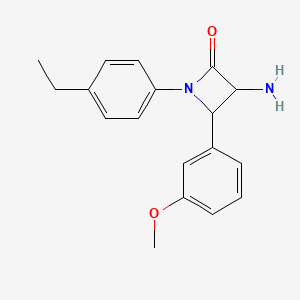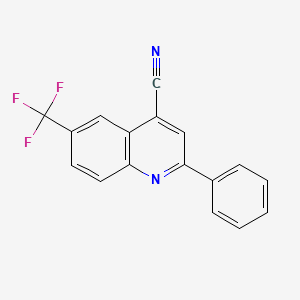
(4-(Octyloxy)phenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Octyloxy)phenyl)(phenyl)methanone, also known as 4-octyloxybenzophenone, is an organic compound with the molecular formula C21H26O2 and a molecular weight of 310.44 g/mol . This compound is a derivative of benzophenone and is characterized by the presence of an octyloxy group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Octyloxy)phenyl)(phenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
4-Hydroxybenzophenone+1-BromooctaneK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(Octyloxy)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The octyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenones.
Scientific Research Applications
(4-(Octyloxy)phenyl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions and as a UV absorber in various materials.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of UV-protective coatings and materials.
Mechanism of Action
The mechanism of action of (4-(Octyloxy)phenyl)(phenyl)methanone involves its ability to absorb UV light, thereby protecting materials from UV-induced degradation . The compound interacts with UV light, leading to the formation of excited states that dissipate energy harmlessly. This property makes it an effective UV stabilizer in various applications.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A parent compound with similar UV-absorbing properties.
2-Hydroxy-4-methoxybenzophenone: Known for its use in sunscreens and UV-protective coatings.
4-Methoxybenzophenone: Another derivative with UV-absorbing capabilities.
Uniqueness
(4-(Octyloxy)phenyl)(phenyl)methanone is unique due to the presence of the octyloxy group, which enhances its solubility in organic solvents and its compatibility with various polymer matrices. This makes it particularly useful in industrial applications where solubility and compatibility are crucial.
Properties
CAS No. |
35820-92-9 |
|---|---|
Molecular Formula |
C21H26O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(4-octoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C21H26O2/c1-2-3-4-5-6-10-17-23-20-15-13-19(14-16-20)21(22)18-11-8-7-9-12-18/h7-9,11-16H,2-6,10,17H2,1H3 |
InChI Key |
WTJWFFXZUSGGKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



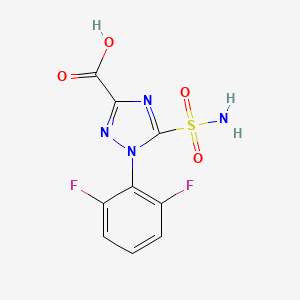


![N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)](/img/structure/B11831088.png)
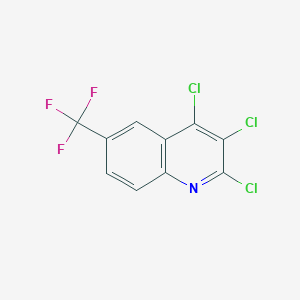
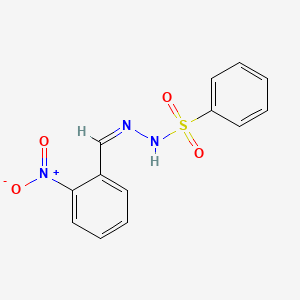
![[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11831111.png)
![1-[(4aS,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanamine](/img/structure/B11831120.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11831125.png)
